L-Serine, glycylglycylglycyl- L-Serine, glycylglycylglycyl-
Brand Name: Vulcanchem
CAS No.: 206750-67-6
VCID: VC19099877
InChI: InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)12-3-8(17)13-5(4-14)9(18)19/h5,14H,1-4,10H2,(H,11,15)(H,12,16)(H,13,17)(H,18,19)/t5-/m0/s1
SMILES:
Molecular Formula: C9H16N4O6
Molecular Weight: 276.25 g/mol

L-Serine, glycylglycylglycyl-

CAS No.: 206750-67-6

Cat. No.: VC19099877

Molecular Formula: C9H16N4O6

Molecular Weight: 276.25 g/mol

* For research use only. Not for human or veterinary use.

L-Serine, glycylglycylglycyl- - 206750-67-6

Specification

CAS No. 206750-67-6
Molecular Formula C9H16N4O6
Molecular Weight 276.25 g/mol
IUPAC Name (2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)12-3-8(17)13-5(4-14)9(18)19/h5,14H,1-4,10H2,(H,11,15)(H,12,16)(H,13,17)(H,18,19)/t5-/m0/s1
Standard InChI Key PAUIKPRNWYMNME-YFKPBYRVSA-N
Isomeric SMILES C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O
Canonical SMILES C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O

Introduction

Structural Characteristics of Glycylglycylglycyl-L-Serine

Molecular Composition and Formula

Gly-Gly-Gly-Ser has the molecular formula C9H16N4O7\text{C}_9\text{H}_{16}\text{N}_4\text{O}_7, derived from the sequential linkage of three glycine (C2H5NO2\text{C}_2\text{H}_5\text{NO}_2) and one L-serine (C3H7NO3\text{C}_3\text{H}_7\text{NO}_3) units, with the elimination of three water molecules during peptide bond formation . The tetrapeptide’s backbone adopts a flexible conformation due to glycine’s small side chain, while serine’s hydroxymethyl group introduces polarity.

Spectroscopic and Crystallographic Data

While no crystal structures of Gly-Gly-Gly-Ser are reported, analogous peptides like glycyl-L-serine (Gly-Ser) exhibit planar peptide bonds and hydrogen-bonded networks in their crystalline forms . Computational models predict that Gly-Gly-Gly-Ser’s conformation is stabilized by intramolecular hydrogen bonds between the serine hydroxyl group and backbone amides.

Biosynthesis and Chemical Synthesis

Enzymatic Pathways

In vivo, peptides like Gly-Gly-Gly-Ser may form via proteolytic degradation of larger proteins or through non-ribosomal peptide synthesis. Serine itself is synthesized from 3-phosphoglycerate in glycolysis, with glycine derived from serine via serine hydroxymethyltransferase (SHMT) .

Laboratory Synthesis

Solid-phase peptide synthesis (SPPS) is the most reliable method for producing Gly-Gly-Gly-Ser. Using Fmoc-protected amino acids, the sequence is assembled on a resin, with each glycine and serine residue coupled sequentially. Deprotection and cleavage yield the pure tetrapeptide, as validated by mass spectrometry .

Challenges in Synthesis

Glycine’s lack of a side chain increases the risk of aggregation during SPPS, necessitating optimized coupling conditions. Serine’s hydroxyl group requires protection (e.g., with tert-butyl groups) to prevent side reactions.

Physicochemical Properties

Spectroscopic Features

  • IR Spectroscopy: Peptide bond absorption bands appear at 1650cm11650 \, \text{cm}^{-1} (amide I) and 1550cm11550 \, \text{cm}^{-1} (amide II) .

  • NMR: The serine hydroxymethyl proton resonates at 3.8ppm3.8 \, \text{ppm}, distinct from glycine’s α\alpha-protons (3.5ppm3.5 \, \text{ppm}) .

Biological Roles and Metabolic Significance

Putative Functions in Metabolism

As a short peptide, Gly-Gly-Gly-Ser may serve as a nitrogen source in microbial cultures or a substrate for peptidases. In Trypanosoma brucei, similar dipeptides like Gly-Ser are implicated in redox balance .

Applications in Research and Medicine

Isotopic Labeling Studies

13C^{13}\text{C}- and 15N^{15}\text{N}-labeled serine derivatives are used in metabolic flux analysis . Gly-Gly-Gly-Ser labeled at serine positions could track peptide uptake and degradation in cell cultures.

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